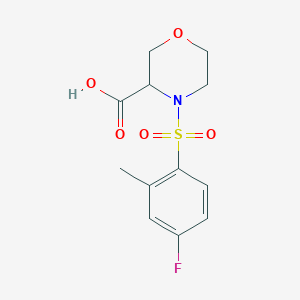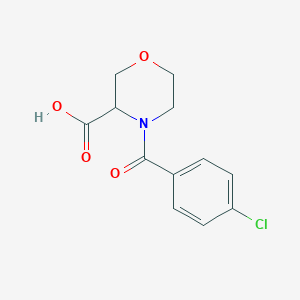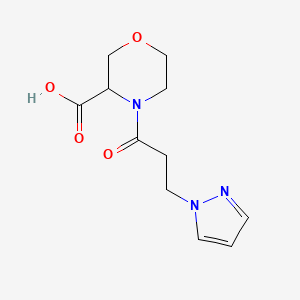![molecular formula C12H15N3O4 B7581318 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid, also known as MPAC, is a chemical compound that has been widely studied in the field of medicinal chemistry. MPAC is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. In
Mechanism of Action
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid works by inhibiting the activity of DPP-4, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid increases the levels of these hormones, which in turn stimulate insulin secretion and decrease glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been shown to improve glycemic control in patients with type 2 diabetes mellitus. In addition, 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of other diseases such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid in lab experiments is its high potency as a DPP-4 inhibitor. However, one limitation is that 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid. One direction is to investigate the potential use of 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid in the treatment of other diseases such as cancer and Alzheimer's disease. Another direction is to explore the development of more selective DPP-4 inhibitors that do not have off-target effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid and its mechanism of action.
Synthesis Methods
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of morpholine-3-carboxylic acid with 2-methylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Scientific Research Applications
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors such as 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. In addition, 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been investigated for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-14-9(4-5-13-14)2-3-11(16)15-6-7-19-8-10(15)12(17)18/h2-5,10H,6-8H2,1H3,(H,17,18)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJZCKKHMLTGJP-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B7581249.png)
![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)
![3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7581257.png)
![4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)

![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)


